molecular formula C15H13ClFNO2 B5870770 N-(4-chloro-2-methylphenyl)-2-(2-fluorophenoxy)acetamide

N-(4-chloro-2-methylphenyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B5870770
M. Wt: 293.72 g/mol
InChI Key: QGNRYYUHFMHFCI-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-2-(2-fluorophenoxy)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro-substituted methylphenyl group and a fluorophenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-methylphenyl)-2-(2-fluorophenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-methylaniline and 2-fluorophenol.

    Formation of Intermediate: The 4-chloro-2-methylaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(4-chloro-2-methylphenyl)chloroacetamide.

    Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with 2-fluorophenol in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents like dichloromethane or toluene and catalysts to enhance reaction rates.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Substituted amides or phenols.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2-(2-fluorophenoxy)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(2-fluorophenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro groups can enhance its binding affinity and specificity towards these targets, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

N-(4-chloro-2-methylphenyl)-2-(2-fluorophenoxy)acetamide can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)-2-(2-fluorophenoxy)acetamide: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

    N-(4-chloro-2-methylphenyl)-2-phenoxyacetamide: Lacks the fluoro group, potentially altering its interaction with molecular targets.

    N-(4-chloro-2-methylphenyl)-2-(2-chlorophenoxy)acetamide: Contains a chloro group instead of a fluoro group, which may influence its chemical and biological properties.

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c1-10-8-11(16)6-7-13(10)18-15(19)9-20-14-5-3-2-4-12(14)17/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNRYYUHFMHFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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